2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine
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Overview
Description
2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of multiple oxazolidine groups, which are five-membered rings containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazolidine rings through cyclization of amino alcohols with aldehydes or ketones.
Triazine Formation: Condensation reactions involving cyanuric chloride and amines to form the triazine core.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Controlled addition of reagents and careful monitoring of reaction parameters.
Continuous Flow Reactors: Efficient production with continuous input of starting materials and output of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the triazine or oxazolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine N-oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine: Similar structure with three oxazolidine groups.
2,4-Bis(4-ethyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine: Variation in the alkyl groups attached to the oxazolidine rings.
Uniqueness
2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine is unique due to its specific arrangement of oxazolidine groups and the potential for diverse chemical reactivity and applications.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
671233-97-9 |
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Molecular Formula |
C15H24N6O3 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
3-[4,6-bis(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazin-2-yl]-4-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C15H24N6O3/c1-10-4-22-7-19(10)13-16-14(20-8-23-5-11(20)2)18-15(17-13)21-9-24-6-12(21)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
ZQUUSYNWYOVLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCN1C2=NC(=NC(=N2)N3COCC3C)N4COCC4C |
Origin of Product |
United States |
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